molecular formula C24H25N3O2 B2387783 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428359-17-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No. B2387783
CAS RN: 1428359-17-4
M. Wt: 387.483
InChI Key: VDGZTGNLJMXUJL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known as CQ1, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Anticancer and Antimicrobial Agents

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives have shown promising results in scientific research, particularly in the synthesis of new lipophilic acetamide derivatives that exhibit potential as anticancer and antimicrobial agents. A study by Ahmed et al. (2018) synthesized a series of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated them for their antimicrobial and anticancer properties. The results indicated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative strains, with some compounds demonstrating comparable activity to known drugs like ciprofloxacin and clotrimazole. Additionally, certain compounds showed notable anticancer effects against various cancer lines, with specific analogs identified for further optimization as cytotoxic agents. The study also employed molecular docking to investigate the binding modes of these compounds to the enzyme target, EGFR protein kinase, revealing stable interactions that could contribute to their therapeutic potential (Ahmed et al., 2018).

Stereoselective Synthesis and Chemical Structures

Stereoselective Synthesis

Research on the stereoselective synthesis of complex molecular structures has also utilized this compound derivatives. A study by Saito et al. (2007) explored the cyclization of N-vinylic α-(methylthio)acetamides to produce cis and trans-fused 3a-aryloctahydroindoles, which are valuable in the synthesis of compounds like (−)-mesembrane. This research demonstrates the versatility of these derivatives in creating stereoselectively complex molecular architectures, which is crucial in the development of pharmaceuticals and other chemically active compounds (Saito et al., 2007).

Insights into Molecular Interactions and Docking Studies

Molecular Docking and Structural Insights

Further insights into the structural and interactive aspects of this compound derivatives come from molecular docking studies. These studies, such as those conducted by Abad et al. (2020), help elucidate the potential inhibitory effects of synthesized quinoxalines on specific enzymes, like the c-Jun N-terminal kinases (JNK1). By understanding the molecular interactions and binding efficiencies, researchers can better predict the therapeutic potential of these compounds in treating various diseases, including their role as antiviral agents (Abad et al., 2020).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-22(25-16-15-18-9-3-1-4-10-18)17-27-21-14-8-7-13-20(21)26-23(24(27)29)19-11-5-2-6-12-19/h2,5-9,11-14H,1,3-4,10,15-17H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGZTGNLJMXUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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